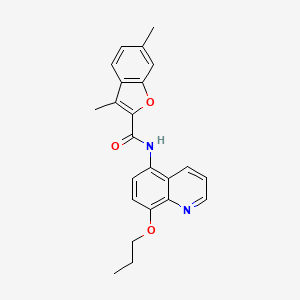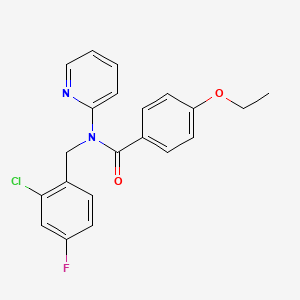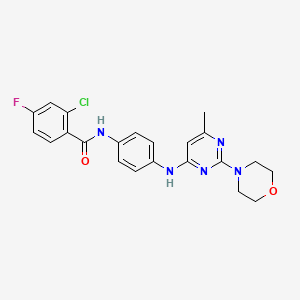![molecular formula C22H19N3O2 B11306336 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B11306336.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a complex organic compound that features a benzodiazole ring fused with a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reaction: The benzodiazole ring is then subjected to a substitution reaction with 2-methylphenyl halide under basic conditions to introduce the 2-methylphenyl group.
Amidation: The final step involves the reaction of the substituted benzodiazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzamide group can be reduced to an amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptor sites in the central nervous system, modulating neurotransmitter activity. The benzodiazole ring is known to interact with GABA receptors, potentially leading to anxiolytic or sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-2-phenylbutanamide
- N-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl]-2,2,2-trifluoroacetamide
Uniqueness
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C22H19N3O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O2/c1-14-10-11-15(21-23-18-8-3-4-9-19(18)24-21)13-20(14)25-22(26)16-6-5-7-17(12-16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
YWHAPWMWSFZVFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306263.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11306270.png)
![6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11306274.png)
![N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide](/img/structure/B11306291.png)
![Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11306293.png)
![2-(2-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306316.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11306317.png)
![2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306319.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306333.png)


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11306350.png)
